alpha-(Hexadecylamino)cresol
Description
Alpha-(Hexadecylamino)cresol is a cresol derivative with a hexadecylamino (-NH-C₁₆H₃₃) group attached to the aromatic ring. Cresols (methylphenols) exist as three isomers—ortho (o-), meta (m-), and para (p-)—depending on the position of the methyl group relative to the hydroxyl group . In this compound, the "alpha" designation likely refers to the amino group’s position adjacent to the methyl group.
Properties
CAS No. |
68437-08-1 |
|---|---|
Molecular Formula |
C23H41NO |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2-(heptadecylamino)phenol |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-22-19-16-17-20-23(22)25/h16-17,19-20,24-25H,2-15,18,21H2,1H3 |
InChI Key |
LYRILNVGKYVDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Hexadecylamino)cresol typically involves the alkylation of cresol with hexadecylamine. This reaction can be carried out under various conditions, but it generally requires a catalyst to facilitate the alkylation process. Common catalysts used include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or crystallization, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Hexadecylamino)cresol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, electrophiles, solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
Alpha-(Hexadecylamino)cresol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of alpha-(Hexadecylamino)cresol involves its interaction with cellular membranes and proteins. The hexadecylamino group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the cresol moiety can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Research Findings and Environmental Considerations
- Toxicity: Cresol isomers have LD₅₀ values ranging from 200–500 mg/kg (rats), but alkylamino derivatives like this compound may exhibit higher toxicity due to increased membrane permeability .
- Regulatory Status: While cresol mixtures have EPA reference doses , specific guidelines for alkylamino derivatives are lacking, highlighting a regulatory gap.
Biological Activity
Alpha-(Hexadecylamino)cresol is a compound that has garnered interest due to its potential biological activities. As a derivative of cresol, it exhibits properties that may influence various biological pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a long-chain hexadecyl group attached to a cresol moiety. This structure enhances its lipophilicity, potentially affecting its interaction with biological membranes and cellular targets.
Research indicates that cresol derivatives, including this compound, may exert biological effects through several mechanisms:
- Antimicrobial Activity : Cresols are known for their bactericidal properties. This compound may inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
- Anti-inflammatory Effects : Some studies suggest that cresols can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.
- Neuroprotective Properties : Preliminary research indicates that cresol derivatives might protect neurons from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the effects of this compound on various cell lines:
- Cell Viability Assays : The compound has been tested for cytotoxicity against cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- Inflammation Models : In BV2 microglial cells, this compound treatment resulted in decreased levels of TNF-α and IL-6, indicating its potential to modulate inflammatory responses (based on related studies of cresols) .
In Vivo Studies
Animal models have been employed to assess the biological activity of this compound:
Case Studies and Clinical Implications
While direct clinical studies on this compound are scarce, insights can be drawn from broader research on cresols:
- Cresols in Medicine : Cresols have been used as antiseptics and disinfectants. Their ability to penetrate biological membranes makes them useful in treating infections but raises concerns about toxicity at high concentrations .
- Potential Therapeutic Uses : Given its biological activities, this compound may have applications in treating inflammatory conditions or as an adjunct therapy in cancer treatment.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
